3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

Description

Properties

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-4-7-12(14(16)17)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKSDHRUSDCLSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354596 |

Source

|

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313701-78-9 |

Source

|

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid CAS number 313701-78-9

An In-Depth Technical Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid (CAS: 313701-78-9)

Executive Summary

This document provides a comprehensive technical overview of this compound (CAS No. 313701-78-9), a heterocyclic carboxylic acid derivative. This guide is tailored for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, and potential biological significance. The core structure, featuring a 2,5-dimethylpyrrole moiety attached to a 4-methylbenzoic acid backbone, positions it as a compound of interest for therapeutic research. We present a logical, multi-step synthetic pathway, beginning from common starting materials and culminating in a Paal-Knorr cyclocondensation. Furthermore, while direct biological data on this specific molecule is not extensively published, we synthesize available information on structurally analogous compounds to project its potential applications, particularly in the realm of antimicrobial and antitubercular drug discovery.

Compound Overview and Physicochemical Properties

This compound is an organic compound featuring two key functional domains: a substituted aromatic carboxylic acid and a five-membered N-heterocyclic pyrrole ring.[1] The spatial arrangement of the pyrrole ring at the meta-position to the carboxyl group and ortho to the methyl group on the phenyl ring dictates its unique chemical environment and potential for molecular interactions. Its properties make it a viable candidate for scaffold-based drug design.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 313701-78-9 | [2] |

| Molecular Formula | C₁₄H₁₅NO₂ | [3] |

| Molecular Weight | 229.27 g/mol | [3] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room Temperature | [2][3] |

| Boiling Point (Predicted) | 422.0 ± 45.0 °C | [3] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 3.88 ± 0.10 | [3] |

| InChI Key | ALKSDHRUSDCLSX-UHFFFAOYSA-N |[2] |

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The structure of the target molecule lends itself to a convergent synthesis strategy. The key bond disconnection is at the C-N linkage between the phenyl and pyrrole rings, identifying 3-amino-4-methylbenzoic acid and 2,5-hexanedione as the immediate precursors. This approach leverages the well-established and robust Paal-Knorr pyrrole synthesis.[4][5]

The precursor, 3-amino-4-methylbenzoic acid, can be prepared from the commercially available 3-nitro-4-methyltoluene through a two-step process involving oxidation of the benzylic methyl group followed by reduction of the nitro group. This ensures high yields and avoids problematic isomer separation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, with each step yielding a stable, characterizable intermediate. The causality for reagent and condition selection is explained to provide a framework for potential optimization.

Protocol 3.1: Synthesis of 3-Nitro-4-methylbenzoic Acid (Oxidation)

The selective oxidation of the benzylic methyl group in the presence of a nitro group is a standard transformation.[6] Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose. The reaction is conducted in an aqueous basic solution to improve the solubility of the permanganate and the organic substrate, followed by acidic workup to protonate the carboxylate salt.

Step-by-Step Methodology:

-

To a solution of 3-nitro-4-methyltoluene (1 equivalent) in a mixture of water and pyridine, add potassium permanganate (KMnO₄, ~3 equivalents) portion-wise. The pyridine acts as a phase-transfer catalyst.

-

Heat the mixture to reflux (approx. 95-100 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC until the starting material is consumed. The disappearance of the purple permanganate color is a visual indicator of reaction completion.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

-

Combine the aqueous filtrates and cool in an ice bath.

-

Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2.

-

The white precipitate of 3-nitro-4-methylbenzoic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3.2: Synthesis of 3-Amino-4-methylbenzoic Acid (Reduction)

The reduction of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis. Catalytic hydrogenation is a clean and efficient method, but reduction using a metal in acidic media (e.g., tin or iron in HCl) is also highly effective and often more practical on a lab scale.

Step-by-Step Methodology:

-

Suspend 3-nitro-4-methylbenzoic acid (1 equivalent) in ethanol in a round-bottom flask.

-

Add granulated tin (Sn, ~2.5 equivalents) to the suspension.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 60 °C.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize it by carefully adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 10). This will precipitate tin hydroxides.

-

Filter the mixture to remove the tin salts.

-

Re-acidify the filtrate with acetic acid or dilute HCl to a pH of approximately 4-5, at which point the zwitterionic 3-amino-4-methylbenzoic acid will precipitate.

-

Collect the product by filtration, wash with cold water, and dry.

Protocol 3.3: Synthesis of this compound (Paal-Knorr Cyclocondensation)

This final step is the cornerstone of the synthesis, forming the pyrrole ring. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][7] The reaction is typically acid-catalyzed, and using glacial acetic acid as the solvent conveniently serves as both the medium and the catalyst.[8][9]

Step-by-Step Methodology:

-

Dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add 2,5-hexanedione (1.1 equivalents). A slight excess of the diketone ensures complete consumption of the more valuable amino acid precursor.

-

Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. A multi-technique approach ensures unambiguous structure elucidation and quantification of purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is typically required for biological screening.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should confirm the molecular weight (m/z for [M+H]⁺ ≈ 230.12, for [M-H]⁻ ≈ 228.10).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include singlets for the two equivalent pyrrole methyl groups, a singlet for the aryl methyl group, two doublets for the pyrrole ring protons, signals for the aromatic protons on the benzoic acid ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will confirm the presence of all 14 unique carbon atoms, including the carboxyl carbon (~170 ppm), various aromatic and pyrrole carbons, and the methyl carbons.

-

Biological Activity and Therapeutic Potential (Inferred)

While direct experimental data for this compound is limited in publicly accessible literature, the therapeutic potential can be inferred from structurally related analogs. The dimethylpyrrole-benzoic acid scaffold is a recurring motif in compounds with significant antimicrobial activity.

A recent study detailed a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides as potent dual inhibitors of the bacterial enzymes Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR).[10] These enzymes are crucial for fatty acid synthesis and nucleotide synthesis, respectively, making them validated targets for antibacterial and antitubercular drugs.[10] Another closely related compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid , has been identified as an anti-virulence agent that inhibits the protein tyrosine phosphatase PtpA, which is essential for the survival of Mycobacterium tuberculosis within host phagosomes.[11]

Table 2: Comparison of Target Compound with Bioactive Analogs

| Compound | Structure | Known/Potential Biological Target |

|---|---|---|

| Target Molecule | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl benzoic acid | Potential: InhA, DHFR, PtpA |

| Analog A [11] | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxy benzoic acid | PtpA (Mycobacterium tuberculosis) |

| Analog B Scaffold [10] | 4 -(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives | Enoyl-ACP Reductase (InhA), DHFR |

The structural similarity of our target compound to these potent antimicrobials strongly suggests it warrants investigation as a potential therapeutic agent, particularly against tuberculosis. The replacement of a hydroxyl group (Analog A) with a methyl group (Target) modifies the molecule's lipophilicity and electronic properties, which could fine-tune its binding affinity and pharmacokinetic profile.

Conclusion and Future Directions

This compound is a readily synthesizable molecule via a robust and scalable pathway centered around the Paal-Knorr reaction. Its structural features, combined with the established biological activities of closely related analogs, mark it as a compound of significant interest for antimicrobial drug discovery programs.

Future research should focus on:

-

Execution of the proposed synthesis and full analytical characterization of the compound.

-

In vitro screening against a panel of pathogenic bacteria, with a particular focus on Mycobacterium tuberculosis.

-

Enzymatic assays to determine if the compound inhibits key targets like InhA, DHFR, or PtpA.

-

Structure-Activity Relationship (SAR) studies by synthesizing further derivatives to optimize potency and drug-like properties.

This technical guide provides the foundational chemical knowledge and strategic rationale to empower researchers to explore the full potential of this promising molecule.

References

- CN1251833A - Process for preparing substituted benzoic acid.

- Paal–Knorr synthesis. Wikipedia.

- This compound. Sigma-Aldrich.

- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Benchchem.

- Paal-Knorr Synthesis. Alfa Chemistry.

- Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.

- Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal.

- (PDF) Paal–Knorr Pyrrole Synthesis in Water.

- This compound. ChemicalBook.

- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Paal-Knorr Pyrrole Synthesis. SynArchive.

- This compound. PubChem.

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.

- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.

Sources

- 1. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 313701-78-9 [sigmaaldrich.com]

- 3. This compound | 313701-78-9 [amp.chemicalbook.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural architecture combining a substituted benzoic acid moiety with a dimethyl-pyrrole ring. This guide provides a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for researchers engaged in drug design, as they fundamentally influence a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This document moves beyond a simple recitation of data, offering insights into the experimental and computational methodologies used to determine these properties, thereby equipping scientists with the foundational knowledge for their research endeavors.

Molecular Structure and Basic Identifiers

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Molecular Formula: C₁₄H₁₅NO₂[1]

Molecular Weight: 229.28 g/mol

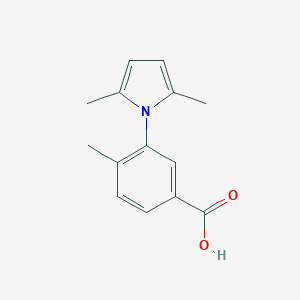

Structure:

Caption: 2D representation of this compound.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not extensively available in the public domain, computational models provide valuable initial estimates. It is crucial to underscore that these are in silico predictions and should be confirmed experimentally for any critical applications.

| Property | Predicted Value | Source |

| pKa | 3.88 ± 0.10 | ChemicalBook[2] |

| logP (XlogP) | 3.0 | PubChem[3] |

| Boiling Point | 422.0 ± 45.0 °C | ChemicalBook[2] |

| Aqueous Solubility | Not available | - |

| Melting Point | Not available | - |

Ionization Constant (pKa)

The pKa of a molecule is a critical determinant of its behavior in a biological system, as it dictates the extent of ionization at a given pH. This, in turn, affects solubility, permeability, and receptor binding.

Predicted pKa and its Implications

The predicted pKa of approximately 3.88 suggests that this compound is a weak acid, a characteristic feature of benzoic acid derivatives.[2] At physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This has significant implications for its solubility, which is expected to be higher in neutral to basic aqueous solutions compared to acidic environments.

Caption: Ionization equilibrium of the carboxylic acid group.

Experimental Protocol: Potentiometric Titration

For a definitive determination of the pKa, potentiometric titration is a robust and widely accepted method.[4][5][6][7]

Principle: This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (our compound) and monitoring the resulting pH change. The pKa is determined from the midpoint of the buffer region on the titration curve, where the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

-

Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system. Given the predicted low aqueous solubility, a co-solvent system (e.g., water/methanol) may be necessary.

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4]

-

-

Titration Procedure:

-

Place a known volume of the test compound solution in a thermostatted vessel.

-

If a co-solvent is used, perform a blank titration with the same solvent mixture to correct for its effect.

-

Begin the titration by adding small, precise volumes of the standardized NaOH solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection.

-

The pH at the half-equivalence point is equal to the pKa of the compound.

-

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically octanol) and water. It is a key predictor of a drug's ability to cross cell membranes.

Predicted logP and its Significance

The predicted XlogP of 3.0 indicates that this compound is a moderately lipophilic compound.[3] This level of lipophilicity suggests a good potential for membrane permeability. However, it is important to consider the ionization state; the logD (distribution coefficient at a specific pH) will be lower than the logP at physiological pH due to the ionization of the carboxylic acid.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The shake-flask method is the traditional approach for logP determination, but RP-HPLC offers a faster and more efficient alternative, especially for compounds with low solubility.[8][9][10]

Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its logP value. A calibration curve is generated using a series of standards with known logP values.

Step-by-Step Methodology:

-

System Setup:

-

Use a C18 reversed-phase HPLC column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Prepare solutions of at least five standard compounds with known logP values that bracket the expected logP of the test compound.

-

Inject each standard and record its retention time.

-

Calculate the capacity factor (k') for each standard.

-

Plot logP versus log(k') for the standards to generate a calibration curve.

-

-

Sample Analysis:

-

Prepare a solution of the test compound and inject it into the HPLC system under the same conditions used for the standards.

-

Determine the retention time and calculate the log(k') for the test compound.

-

Use the calibration curve to determine the logP of this compound.

-

Caption: Workflow for logP determination using RP-HPLC.

Aqueous Solubility

Aqueous solubility is a critical factor for drug candidates, as a compound must be in solution to be absorbed. Poor solubility can lead to low bioavailability and challenges in formulation development.

Qualitative Prediction

Based on its structure, this compound is expected to have low intrinsic aqueous solubility due to its significant hydrophobic surface area. However, as a weak acid, its solubility will be highly pH-dependent, increasing significantly at pH values above its pKa.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12][13][14][15]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer of a certain pH) at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4.5, 6.8, 7.4).

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

-

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the vinylic protons of the pyrrole ring, and the methyl groups. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present:

-

A broad O-H stretch from the carboxylic acid group.

-

A strong C=O stretch from the carbonyl group.

-

C-H stretching and bending vibrations from the aromatic and methyl groups.

-

C=C stretching vibrations from the aromatic and pyrrole rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Predicted collision cross-section values for various adducts are available in databases like PubChemLite.[3]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While a reliance on computational predictions is necessary in the absence of extensive experimental data, this document also furnishes researchers with the established protocols to determine these properties with high accuracy. A thorough understanding and experimental validation of the pKa, logP, and solubility are critical first steps in the journey of developing this promising molecule for its potential applications in drug discovery and beyond.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. Available from: [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

BioAssay Systems. Shake Flask Method Summary. Available from: [Link]

-

ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]

-

ResearchGate. QSAR-based solubility model for drug-like compounds. Available from: [Link]

-

Hong, Q. J., et al. (2022). Prediction of Melting Temperature of Organic Molecules using Machine Learning. Journal of Student Research. Available from: [Link]

-

Valko, K., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Journal of Chromatography A, 1523, 139-147. Available from: [Link]

-

ResearchGate. QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

S. S. S. et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres. Available from: [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

-

GitHub. Melting-point-predictor. Available from: [Link]

-

van der Veen, M. A., et al. (2019). Development of Methods for the Determination of pKa Values. ACS Omega, 4(26), 21855-21863. Available from: [Link]

-

Kaggle. Thermophysical Property: Melting Point. Available from: [Link]

- Google Patents. Determination of log P coefficients via a RP-HPLC column.

-

Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Molecules, 27(21), 7208. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

ECETOC. assessment of reverse - phase. Available from: [Link]

-

Journal of Student Research. Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Available from: [Link]

-

Poposka, Z., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 3-16. Available from: [Link]

-

ResearchGate. AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493). Available from: [Link]

-

PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

Diva-portal.org. How to Predict the pKa of Any Compound in Any Solvent. Available from: [Link]

-

ChemRxiv. pKa Prediction in Non-Aqueous Solvents. Available from: [Link]

-

PubChemLite. 3-(2,5-dimethyl-1h-pyrrol-1-yl)-2-methylbenzoic acid. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-methyl-. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-methyl-, methyl ester. Available from: [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). Available from: [Link]

-

Chemsrc. CAS#:340315-24-4 | 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID. Available from: [Link]

Sources

- 1. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 313701-78-9 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C14H15NO2) [pubchemlite.lcsb.uni.lu]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. researchgate.net [researchgate.net]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. ecetoc.org [ecetoc.org]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. scielo.br [scielo.br]

An In-Depth Technical Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its structural elucidation, a validated synthesis protocol, and its detailed characterization.

Molecular Structure and IUPAC Nomenclature

This compound is an organic compound featuring a benzoic acid moiety substituted with a dimethyl-pyrrole group. The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes the arrangement of its constituent functional groups.

The molecular structure consists of a central benzene ring. A carboxylic acid group (-COOH) is attached to the first carbon of the ring, defining it as a benzoic acid. At the third position, a 2,5-dimethyl-1H-pyrrol-1-yl group is attached. This five-membered aromatic heterocycle contains a nitrogen atom and two methyl groups at the second and fifth positions. Finally, a methyl group (-CH3) is substituted at the fourth position of the benzoic acid ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 313701-78-9[1][2] |

| Molecular Formula | C₁₄H₁₅NO₂[3] |

| Molecular Weight | 229.27 g/mol |

| InChI Key | ALKSDHRUSDCLSX-UHFFFAOYSA-N[1] |

Structural Diagram:

Caption: 2D structure of this compound.

Synthesis via Paal-Knorr Condensation

The most direct and efficient synthetic route to this compound is the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 3-amino-4-methylbenzoic acid.[4][5][6]

The reaction is typically acid-catalyzed, with glacial acetic acid being a common and effective solvent and catalyst.[4] The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

Synthetic Workflow:

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established Paal-Knorr reaction conditions for the synthesis of N-aryl pyrroles.

Materials:

-

3-Amino-4-methylbenzoic acid (CAS: 2458-12-0)[7]

-

2,5-Hexanedione

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3-amino-4-methylbenzoic acid in a minimal amount of glacial acetic acid.

-

Addition of Diketone: To the stirred solution, add 1.1 equivalents of 2,5-hexanedione dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will cause the product to precipitate.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a solid.

-

Drying: Dry the purified product under vacuum.

Physicochemical and Spectroscopic Characterization

The synthesized compound is a solid at room temperature.[1] While extensive experimental data for this specific molecule is not widely published, the following represents predicted data and typical characterization methods.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | >95% (typical) | Commercial Suppliers |

| Storage | Room Temperature | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and pyrrole rings, as well as the methyl and carboxylic acid protons.

-

Aromatic Protons (Benzoic Acid): Signals in the range of 7.0-8.0 ppm.

-

Pyrrole Protons: A singlet around 5.8-6.0 ppm for the two equivalent C-H protons of the pyrrole ring.

-

Methyl Protons (Benzoic Acid): A singlet around 2.2-2.5 ppm.

-

Methyl Protons (Pyrrole): A singlet around 1.9-2.2 ppm for the two equivalent methyl groups.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

-

Carbonyl Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-140 ppm).

-

Pyrrole Carbons: Signals for the methyl-substituted and unsubstituted carbons of the pyrrole ring.

-

Methyl Carbons: Signals in the aliphatic region (15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Bands in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The predicted monoisotopic mass is 229.1103 g/mol .

Applications in Drug Development and Medicinal Chemistry

While specific biological activity data for this compound is not extensively documented in peer-reviewed literature, the pyrrole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of N-aryl pyrroles have shown a wide range of activities, including antibacterial, antifungal, and antitubercular properties.

This particular molecule can serve as a valuable intermediate in the synthesis of more complex drug candidates. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR) in drug discovery programs. For instance, related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives have been investigated for their potential as starting materials for compounds with antitumor activity.[8]

Conclusion

This compound is a readily accessible compound through the robust and efficient Paal-Knorr synthesis. Its structure has been unequivocally confirmed by its IUPAC name and various chemical identifiers. While detailed experimental characterization and biological activity studies for this specific molecule are limited in the public domain, its structural motifs suggest its potential as a valuable building block in the design and synthesis of novel therapeutic agents. Further investigation into its biological properties is warranted to fully explore its potential in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

Sources

- 1. This compound | 313701-78-9 [sigmaaldrich.com]

- 2. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid [cymitquimica.com]

- 3. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 3-Amino-4-methylbenzoic acid 99 2458-12-0 [sigmaaldrich.com]

- 8. 3-Amino-4-methylbenzoic acid | 2458-12-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document provides a detailed retrosynthetic analysis, step-by-step experimental protocols, and in-depth discussions on the underlying chemical principles. The synthesis leverages the classic Paal-Knorr pyrrole synthesis as the key strategic step. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical and scientifically grounded approach to the preparation of this and structurally related compounds.

Introduction and Strategic Overview

Substituted benzoic acids are a cornerstone in the development of novel pharmaceuticals and functional materials. The incorporation of a pyrrole moiety, a privileged scaffold in medicinal chemistry, can significantly modulate the biological activity and physicochemical properties of a parent molecule. The target compound, this compound, presents a unique substitution pattern that is of considerable interest for further chemical exploration.

The synthetic strategy outlined herein is designed for efficiency and scalability, centering on the well-established Paal-Knorr pyrrole synthesis. This reaction provides a direct and high-yielding method for the construction of the 2,5-dimethylpyrrole ring from a primary amine and a 1,4-dicarbonyl compound. The overall synthetic approach is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical and straightforward synthetic plan. The carboxylic acid functionality can be derived from the hydrolysis of a corresponding ester, a common protecting group strategy in organic synthesis. The core of the molecule, the N-aryl pyrrole, can be disconnected via the C-N bond, leading to the key precursors: 3-amino-4-methylbenzoic acid (or its ester) and hexane-2,5-dione. This disconnection is the basis for the Paal-Knorr synthesis.

3-Amino-4-methylbenzoic acid + CH3OH --(H2SO4, reflux)--> Methyl 3-amino-4-methylbenzoate

Methyl 3-amino-4-methylbenzoate + Hexane-2,5-dione --(AcOH, reflux)--> Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate```

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 3-amino-4-methylbenzoate | 165.19 | 5.0 g | 0.030 mol |

| Hexane-2,5-dione | 114.14 | 3.8 mL (3.45 g) | 0.030 mol |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Water | 18.02 | 100 mL | - |

| Ethyl Acetate | 88.11 | 100 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve methyl 3-amino-4-methylbenzoate (5.0 g, 0.030 mol) in glacial acetic acid (50 mL).

-

Add hexane-2,5-dione (3.8 mL, 0.030 mol) to the solution.

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane, 1:4).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing 100 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude oil can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate.

Step 3: Hydrolysis of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate

The final step is the deprotection of the methyl ester to yield the target carboxylic acid. This is achieved through base-catalyzed hydrolysis, followed by acidification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate | 245.30 | 4.0 g | 0.016 mol |

| Sodium Hydroxide | 40.00 | 1.3 g | 0.032 mol |

| Methanol | 32.04 | 40 mL | - |

| Water | 18.02 | 20 mL | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - |

Procedure:

-

Dissolve methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate (4.0 g, 0.016 mol) in a mixture of methanol (40 mL) and water (20 mL) in a 100 mL round-bottom flask.

-

Add sodium hydroxide (1.3 g, 0.032 mol) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 with 1 M hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to afford the final product, this compound.

[4]### 4. Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To verify the carbon framework.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point: To assess the purity of the compound.

Conclusion

This guide provides a detailed and reliable synthetic route to this compound. The three-step synthesis, involving esterification, Paal-Knorr pyrrole synthesis, and hydrolysis, is a robust methodology that can be adapted for the synthesis of analogous compounds. The provided protocols are designed to be clear and reproducible for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

Chemistry Online. (2023). Microscale – Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. [Link]

-

ResearchGate. (2017). Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

ResearchGate. Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

- Google Patents. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.

-

PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]

-

Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

-

PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. [Link]

-

ResearchGate. (2014). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. [Link]

- Google Patents.

-

Zenodo. (2019). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

-

ResearchGate. Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide.... [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

-

Journal of the Brazilian Chemical Society. (2009). Hydrolysis of methyl benzoate from Piper arboreum by Naupactus bipes beetle. [Link]

Sources

Spectroscopic Characterization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid: An In-depth Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic signature of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid , a molecule of interest for its potential applications in medicinal chemistry and materials development. By leveraging predictive models and established spectroscopic principles, this document serves as a foundational reference for researchers engaged in the synthesis and characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₁₄H₁₅NO₂) possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint.[1] The molecule is comprised of a benzoic acid moiety substituted with a methyl group at the 4-position and a 2,5-dimethyl-1H-pyrrol-1-yl group at the 3-position.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. The integration of the signal is proportional to the number of protons it represents.

Predicted ¹H NMR Spectrum

Based on the structure, the following ¹H NMR spectrum is predicted. The chemical shifts are estimated and may vary slightly depending on the solvent and concentration.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet, broad | 1H | -COOH |

| ~8.0 | Doublet | 1H | Aromatic H |

| ~7.8 | Doublet of doublets | 1H | Aromatic H |

| ~7.4 | Doublet | 1H | Aromatic H |

| ~5.9 | Singlet | 2H | Pyrrole H |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| ~2.0 | Singlet | 6H | Pyrrole-CH₃ |

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly variable. The aromatic protons are expected to show distinct splitting patterns due to their coupling with each other. The two protons on the pyrrole ring are chemically equivalent and are therefore expected to appear as a singlet. Similarly, the six protons of the two methyl groups on the pyrrole ring are equivalent, leading to a single peak. The protons of the methyl group on the benzoic acid ring will also appear as a singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2] The choice of solvent is critical as it must dissolve the compound without having signals that overlap with those of the analyte.

-

Transfer the solution to a clean 5 mm NMR tube.[2]

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[2]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a standard ¹H NMR, 8 to 16 scans are typically sufficient.

-

Acquire the free induction decay (FID) signal.

-

Process the FID using a Fourier transform to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks and reference the spectrum to the solvent residual peak or the internal standard.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom. Standard ¹³C NMR spectra are typically proton-decoupled, meaning each carbon signal appears as a singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum for this compound will show 12 distinct signals, corresponding to the 12 unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~142 | Aromatic C |

| ~138 | Aromatic C |

| ~135 | Aromatic C |

| ~131 | Aromatic C |

| ~129 | Pyrrole C |

| ~128 | Aromatic C |

| ~125 | Aromatic C |

| ~107 | Pyrrole C |

| ~21 | Ar-CH₃ |

| ~13 | Pyrrole-CH₃ |

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic and pyrrole carbons will resonate in the typical range for sp² hybridized carbons, while the methyl carbons will appear upfield.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR, typically 20-50 mg dissolved in 0.6-0.7 mL of deuterated solvent.[2]

-

-

Instrument Setup:

-

The instrument is set up similarly to ¹H NMR, with locking and shimming being crucial for good resolution.

-

-

Data Acquisition:

-

A proton-decoupled pulse sequence is typically used.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio, often ranging from hundreds to thousands of scans.

-

The spectral width will be much larger than for ¹H NMR.

-

Data processing is similar to that for ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

-

Infrared (IR) Spectroscopy

Theoretical Principles

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~2950 | C-H stretch | Methyl groups |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~900 | O-H bend | Carboxylic acid |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong, sharp C=O stretch is also a key diagnostic peak. The C-H stretches of the methyl groups and the C=C stretches of the aromatic and pyrrole rings will also be present.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[3]

-

-

Instrument Setup:

-

A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded first. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂) or the sample matrix.

-

-

Data Acquisition:

-

The sample is placed in the instrument's beam path.

-

The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

The data is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are then separated based on their m/z ratio and detected. The molecular weight of the compound can be determined from the molecular ion peak, and the fragmentation pattern provides valuable information about the molecule's structure.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₄H₁₅NO₂, with a monoisotopic mass of approximately 229.11 Da.[1]

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 229.

-

Fragmentation Pattern: The fragmentation is likely to proceed through several pathways, including the loss of small neutral molecules and the cleavage of bonds to form stable carbocations.

Caption: A plausible mass spectrometry fragmentation pathway.

A primary fragmentation would be the loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in a fragment at m/z = 212. Another likely fragmentation is the loss of the entire carboxyl group as a radical (-COOH), leading to a fragment at m/z = 184. Further fragmentation of this ion could lead to the cleavage of the bond between the aromatic ring and the pyrrole nitrogen, potentially generating a 2,5-dimethylpyrrole cation at m/z = 94.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC or GC.

-

-

Ionization:

-

Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this molecule, which would likely produce the protonated molecule [M+H]⁺ at m/z = 230.[1]

-

Electron ionization (EI) is a "harder" ionization technique that would lead to more extensive fragmentation and is useful for structural elucidation.

-

-

Mass Analysis:

-

The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Summary and Conclusion

The spectroscopic characterization of this compound is expected to yield a rich and informative dataset. The predicted ¹H and ¹³C NMR spectra will provide a detailed map of the proton and carbon environments, respectively. The IR spectrum will confirm the presence of the key carboxylic acid and aromatic functional groups. Mass spectrometry will determine the molecular weight and offer insights into the structural connectivity through its fragmentation pattern. This comprehensive guide provides a robust framework for researchers to anticipate, acquire, and interpret the spectroscopic data for this novel compound, thereby facilitating its unambiguous identification and paving the way for its further investigation and application.

References

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

Sources

The Therapeutic Potential of Pyrrole-Containing Benzoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrrole ring and the benzoic acid moiety each stand as "privileged scaffolds"—structural frameworks that consistently appear in a multitude of biologically active compounds and approved drugs.[1][2][3] The pyrrole nucleus, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of vital natural products like heme and chlorophyll and is a key component in numerous synthetic drugs exhibiting a wide array of pharmacological effects.[4][5][6] Similarly, the benzoic acid scaffold is a fundamental building block in a vast number of bioactive molecules, where the carboxylic acid group often plays a crucial role in target binding through hydrogen bonding and other electrostatic interactions.[7] The strategic fusion of these two pharmacophoric entities into a single molecular architecture—the pyrrole-containing benzoic acids—has given rise to a class of compounds with significant and diverse therapeutic potential, spanning anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[8][9][10]

This in-depth technical guide provides a comprehensive overview of the biological activities of pyrrole-containing benzoic acids for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing these molecules, explores their diverse biological activities with a focus on structure-activity relationships (SAR), elucidates their mechanisms of action, and provides detailed experimental protocols for their biological evaluation.

Synthetic Strategies: Constructing the Pyrrole-Benzoic Acid Core

The synthesis of pyrrole-containing benzoic acids can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route often depends on the desired substitution pattern on both the pyrrole and the benzene rings.

Paal-Knorr Pyrrole Synthesis

A cornerstone in pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[11] To generate pyrrole-containing benzoic acids, a common strategy involves utilizing a 1,4-dicarbonyl precursor that already bears the benzoic acid moiety or a precursor that can be readily converted to it.

Conceptual Workflow for Paal-Knorr Synthesis:

Caption: Paal-Knorr synthesis workflow for pyrrole-containing benzoic acids.

A representative protocol involves the reaction of a suitably substituted 1,4-dicarbonyl compound with an amino-benzoic acid derivative. For instance, reacting 2,5-dimethoxytetrahydrofuran with an aminobenzoic acid in the presence of an acid catalyst can yield the corresponding N-aryl pyrrole-benzoic acid.[9]

Other Synthetic Approaches

Beyond the Paal-Knorr synthesis, other methods such as the Hantzsch pyrrole synthesis and various multi-component reactions can be adapted to produce these target molecules.[11] Modern cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, can also be employed to link a pre-formed pyrrole ring to a benzoic acid derivative, offering a high degree of flexibility in molecular design.

A Spectrum of Biological Activities

The unique combination of the electron-rich pyrrole ring and the versatile benzoic acid group endows this class of compounds with a broad range of biological activities.

Anticancer Activity

Pyrrole derivatives are well-documented for their anticancer properties, with some compounds progressing to clinical trials.[8][12] The incorporation of a benzoic acid moiety can enhance this activity by providing an additional point of interaction with biological targets or by modifying the physicochemical properties of the molecule to improve cellular uptake.

Pyrrole-containing benzoic acids have demonstrated cytotoxicity against various cancer cell lines, including colon, breast, and ovarian cancer cell lines.[12][13] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[14] For example, certain pyrrole-tethered bisbenzoxazole derivatives, which can be considered complex benzoic acid analogs, have shown potent anticancer activity against MCF-7 breast cancer cells by inducing apoptosis through caspase-9 activation.[14]

Antimicrobial and Antibiofilm Activity

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrrole-containing compounds have shown promise in this area.[15][16] The combination of a polypyrrole with benzoic acid has been shown to have significant antimicrobial and antibiofilm effects against multidrug-resistant Klebsiella pneumoniae.[17] In this composite material, benzoic acid itself exhibits inhibitory and bactericidal effects, which are potentiated by the presence of the polypyrrole.[17]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole derivatives have been investigated for their anti-inflammatory effects, often by targeting enzymes like cyclooxygenases (COX).[18][19] The benzoic acid scaffold is also a well-known feature of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two moieties in 1,5-biaryl pyrrole derivatives has led to the development of potent EP1 receptor antagonists, which have shown efficacy in preclinical models of inflammatory pain.[20]

Enzyme Inhibition

The structural features of pyrrole-containing benzoic acids make them suitable candidates for designing enzyme inhibitors. They have been shown to inhibit a variety of enzymes, including:

-

Protein Kinases: Many pyrrole derivatives are potent protein kinase inhibitors, a crucial class of anticancer drugs.[12][21]

-

Butyrylcholinesterase (BChE): Certain 1,3-diaryl-pyrrole derivatives have been identified as selective BChE inhibitors, which could be beneficial in the treatment of Alzheimer's disease.[22][23][24]

-

Metallo-β-lactamases (MBLs): Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have shown inhibitory activity against MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[25]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrole-containing benzoic acids is highly dependent on the substitution pattern on both rings.

Key SAR Observations:

-

Position of the Benzoic Acid: The position of the carboxylic acid group on the phenyl ring is critical. For instance, in 1,5-biaryl pyrrole EP1 receptor antagonists, substitution at the 2-position of the benzoic acid was poorly tolerated, while a range of substituents at the 5-position enhanced in vitro affinity.[20]

-

Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring significantly influence activity. For MBL inhibitors, the 3-carbonitrile group and vicinal 4,5-diphenyl groups on the pyrrole were found to be important for inhibitory potency.[25]

-

Substituents on the Benzoic Acid Ring: The electronic and steric properties of substituents on the benzoic acid ring modulate activity. Electron-withdrawing groups like a nitro group can alter the electronic nature of the ring and the acidity of the carboxylic acid, which can impact target binding.[7]

Visualizing a Generic SAR Logic:

Caption: Key structural modification points influencing biological activity.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized pyrrole-containing benzoic acids requires a battery of in vitro and in vivo assays.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Workflow for MTT Assay:

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Step-by-Step Protocol:

-

Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

Pyrrole-containing benzoic acids represent a promising class of compounds with a remarkable diversity of biological activities. The convergence of the pyrrole and benzoic acid scaffolds provides a rich molecular framework for the design of novel therapeutics. Future research in this area should focus on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic properties, a deeper understanding of their mechanisms of action through advanced molecular biology techniques, and their evaluation in relevant in vivo disease models. The continued exploration of this chemical space holds significant potential for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Di Mola, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854. [Link]

-

Hall, A., et al. (2007). 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists: Structure-activity relationships of 4- and 5-substituted benzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 17(3), 732-735. [Link]

-

Di Mola, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PubMed, 36012121. [Link]

-

Goulart, F. R., et al. (2023). Antimicrobial and Antibiofilm Activities of Highly Soluble Polypyrrole Combined with Benzoic Acid against Multidrug-Resistant Klebsiella pneumoniae. ACS Omega, 8(1), 1047-1056. [Link]

-

Li, Y., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. [Link]

-

Hafez, H. N., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(11), 1530. [Link]

-

Di Mola, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2020). A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Eco-Vector Journals Portal. [Link]

-

Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and biological activity of novel pyrrole compounds. Journal of Saudi Chemical Society, 16(4), 439-446. [Link]

-

ResearchGate. (n.d.). Pyrroles and their Benzo Derivatives: Synthesis. ResearchGate. [Link]

-

Mates, J. M., et al. (2020). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 63(17), 9266-9283. [Link]

-

Ovid. (n.d.). Synthesis and antimicrobial activity of some amino acids and sulfamoyl and pyrrole derivatives attached to 4-benzoimidazol. Ovid. [Link]

-

LookChem. (n.d.). 3-(1H-PYRROL-1-YL)BENZOIC ACID. LookChem. [Link]

-

Sbardella, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 193, 112224. [Link]

-

Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[12][17]benzodiazepines. Molecules, 16(8), 6596-6633. [Link]

-

Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

-

Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10832. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Kuzu, C. B., et al. (2024). Pyrrole-Tethered Bisbenzoxazole Derivatives: Apoptosis-Inducing Agents Targeting Breast Cancer Cells. Chemistry & Biodiversity, 21(5), e202301886. [Link]

-

Norman, M. H., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. [Link]

-

Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Sharma, A., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 119-128. [Link]

-

YouTube. (2014). Acid-Base Reaction with Pyrrole. YouTube. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Drug Design & Discovery, 14(1), 10-18. [Link]

-

Sun, S., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Pharmacology, 13, 1043397. [Link]

-

Sun, S., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. [Link]

-

Van der Verren, S. E., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

-

Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Medicinal & Aromatic Plants, 4(3), 1-8. [Link]

-

Sun, S., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers Media S.A.. [Link]

-

Kamal, A., et al. (2009). Synthesis and Antitumor Cytotoxicity Evaluation of Novel pyrrolo[2,1-c][12][17]benzodiazepine Imidazole Containing Polyamide Conjugates. Bioorganic & Medicinal Chemistry, 17(10), 3587-3594. [Link]

-

Kagechika, H., et al. (1997). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Biological & Pharmaceutical Bulletin, 20(8), 844-849. [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]